One primary application of chloro(decyl)dimethylsilane lies in surface modification. Its reactive chlorine group (Cl) can bond with hydroxyl (OH) groups present on various surfaces like glass, metal oxides, and polymers. This creates a self-assembled monolayer with a long decyl chain (C10H21), introducing several desirable properties:
For instance, chloro(decyl)dimethylsilane can be used to modify glass surfaces for biosensor development or to create hydrophobic microfluidic channels for manipulating biological samples [, ].
Chloro(decyl)dimethylsilane can serve as a starting material for the synthesis of various organosilicon compounds with tailored properties. The reactive chlorine group allows for further substitution reactions with other nucleophiles, enabling researchers to create:
Chloro(decyl)dimethylsilane is an organosilicon compound with the chemical formula CHClSi. It consists of a decyl group (a straight-chain alkyl group with twelve carbon atoms) attached to a dimethylsilyl moiety, which includes two methyl groups and a chlorine atom. This compound is characterized by its hydrophobic properties due to the long hydrocarbon chain, making it useful in various applications, particularly in surface modification and as a coupling agent in organic synthesis.
Chloro(decyl)dimethylsilane can be synthesized through several methods:
Chloro(decyl)dimethylsilane has various applications:
Chloro(decyl)dimethylsilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:
Compound Name | Formula | Key Characteristics |
---|---|---|
Dimethyldichlorosilane | CHClSi | Colorless liquid; precursor for silicone production |
Octadecyltrichlorosilane | CHClSi | Longer alkyl chain; used for surface modification |
Trimethylchlorosilane | CHClSi | Smaller size; commonly used in silicone synthesis |
Phenyltrimethoxysilane | CHOSi | Contains phenyl group; used in coatings |
Chloro(decyl)dimethylsilane's uniqueness lies in its balance between hydrophobicity from the long decyl chain and reactivity due to the presence of chlorine, making it particularly effective for applications requiring both properties. Its ability to form stable siloxanes while providing substantial surface modification capabilities distinguishes it from similar compounds.
Corrosive